Compound Description: This compound was synthesized and structurally characterized for its antitumor activity. It demonstrated significant inhibitory effects against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. []
Relevance: This compound shares the core structure of a pyrazolo[1,5-a]pyrimidine with 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Both molecules feature a trifluoromethyl group at position 2 and a phenyl ring at position 3. The variations lie in the substituents at positions 5 and 7, highlighting how modifications at these sites might impact biological activity. []
Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using Positron Emission Tomography (PET). It exhibits favorable brain kinetics and suitable characteristics for this imaging application. []
Compound Description: This compound serves as a parent structure in a study investigating the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. Modifications to this core structure, such as introducing a side chain at position 4, were explored to understand the structure-activity relationships. []
Relevance: This compound represents a simplified core structure of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. The presence of the 2-phenylpyrazolo[1,5-a]pyrimidin-7-one scaffold in both molecules highlights it as a potential pharmacophore for anti-inflammatory activity. The differences in substituents at positions 2, 3, 5, and 7 underscore the impact of these structural modifications on pharmacological activity. []
Compound Description: Identified as a promising candidate in a study focused on nonsteroidal anti-inflammatory drugs (NSAIDs), this compound exhibited significant anti-inflammatory activity and a superior therapeutic index compared to phenylbutazone and indomethacin. Notably, it lacked ulcerogenic activity, a common side effect of NSAIDs. []
Relevance: This compound shares the same core structure of 2-phenylpyrazolo[1,5-a]pyrimidin-7-one with 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. The key distinction lies in the presence of an ethyl group at position 4 in this compound. This specific modification highlights the potential of substitutions at this position for enhancing anti-inflammatory activity while mitigating unwanted ulcerogenic effects. []
Compound Description: This compound displayed potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, inhibiting its growth with a half-maximal inhibitory concentration (IC50) of 11 µM. []
Relevance: Although this compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, differing from the pyrazolo[1,5-a]pyrimidine core of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the presence of a phenyl ring at a comparable position and the shared antitumor activity suggests potential overlap in their mechanisms of action or binding interactions with biological targets. []
LDN-193189 (LDN)
Compound Description: LDN, structurally based on the pyrazolo[1,5-a]pyrimidine core of the BMP antagonist dorsomorphin, acts as a potent and selective inhibitor of activin receptor–like kinase 3 (ALK3). It effectively blocks SMAD phosphorylation and significantly enhances liver regeneration after partial hepatectomy without impacting liver synthetic or metabolic functions. []
Relevance: LDN, with its pyrazolo[1,5-a]pyrimidine core, directly relates to 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This connection underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in targeting diverse biological pathways, in this case, the BMP signaling pathway involved in liver regeneration. []
VU0465350 (VU5350)
Compound Description: This novel ALK3 antagonist, alongside LDN and DMH2, demonstrates the potential of inhibiting ALK3 as a therapeutic strategy for liver diseases. It effectively blocks SMAD phosphorylation in vitro and in vivo and, like LDN, promotes liver regeneration after partial hepatectomy. []
Relevance: While VU0465350 lacks the pyrazolo[1,5-a]pyrimidine core of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, its shared classification as an ALK3 antagonist and its role in promoting liver regeneration suggests a potential for overlapping biological effects despite their structural differences. This highlights the possibility of different structural classes converging on a common therapeutic target. []
Compound Description: CGS 20625 exhibits modulatory effects on GABA-induced chloride currents (IGABA) in GABAA receptors, particularly those containing α1β2γ1 and α1β2γ2S subunits. Notably, its potency and efficacy differ across these subtypes. [, ]
Relevance: Despite belonging to a different class than 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, CGS 20625's interaction with GABAA receptors, known for their roles in regulating nervous system activity, suggests a potential area for exploring the target compound's broader pharmacological profile, especially considering potential interactions with neurotransmitter systems. [, ]
Compound Description: MRS 1523 is a selective adenosine A3 antagonist that protects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. It prevents irreversible loss of synaptic transmission and delays the onset of anoxic depolarization, suggesting a therapeutic potential for ischemic conditions. [, ]
Relevance: Although structurally distinct from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, MRS 1523's activity as an adenosine A3 antagonist presents a valuable point of reference. This connection suggests investigating the target compound for potential interactions with adenosine receptors, particularly given the established role of adenosine signaling in various physiological processes, including neuroprotection and inflammation. [, ]
Compound Description: This compound exhibits selective antagonist activity at the adenosine A3 receptor, playing a protective role against oxygen and glucose deprivation-induced synaptic failure in rat hippocampal slices. []
Relevance: Despite its structural divergence from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound shares a significant pharmacological link as an adenosine A3 receptor antagonist. This shared target profile emphasizes the importance of exploring the target compound's potential for interacting with adenosine receptors, particularly the A3 subtype, and its implications in neuroprotection and related therapeutic areas. []
Compound Description: This derivative stands out as the most promising in its series, exhibiting both high affinity (hA3Ki = 15nM) and notable selectivity for the human A3 adenosine receptor. []
Relevance: While structurally distinct from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound's potent and selective A3 adenosine receptor antagonism highlights this receptor subtype as a potential target for further investigation for the target compound. The information emphasizes the need to explore the pharmacological profile of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in relation to adenosine receptors, especially the A3 subtype. []
Compound Description: Identified as a highly potent and selective antagonist of the human A3 adenosine receptor (hA3Ki = 1.46 nM), this compound shows significant selectivity over other adenosine receptor subtypes, including A1, A2A, and A2B. []
Relevance: Although structurally different from 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound's high potency and selectivity as an A3 adenosine receptor antagonist further reinforces the importance of investigating the target compound's potential interaction with this specific receptor subtype. This information strengthens the rationale for exploring the pharmacological profile of 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, particularly its potential interactions with A3 adenosine receptors. []
Compound Description: Cl-IB-MECA is a potent and selective A3 adenosine receptor agonist that inhibits cAMP accumulation in human lymphocytes. Its potency is enhanced in activated lymphocytes compared to resting lymphocytes, correlating with the up-regulation of A3 receptors upon activation. []
Relevance: While structurally dissimilar to 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, Cl-IB-MECA's potent and selective agonism of the A3 adenosine receptor, particularly its enhanced effects in activated lymphocytes, underscores the potential importance of investigating the target compound's interaction with this receptor subtype in the context of immune cell activation and associated physiological responses. []
Overview
7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex molecular structure characterized by a trifluoromethyl group and an ethylpiperazine substituent, which may influence its pharmacological properties.
Source and Classification
This compound is classified under the broader category of heterocyclic compounds, specifically pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines have been extensively studied due to their potential as therapeutic agents in various diseases, including cancer and neurological disorders. The specific structure of this compound suggests it may have unique interactions with biological targets, making it a subject of interest in pharmaceutical research.
Synthesis Analysis
Methods and Technical Details
The synthesis of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be approached through several established methods for creating pyrazolo[1,5-a]pyrimidine derivatives. A common strategy involves the cyclocondensation of 3-amino-pyrazoles with various electrophiles such as β-dicarbonyl compounds or α,β-unsaturated systems. This method allows for the introduction of diverse substituents at positions 2, 3, 5, and 7 of the pyrazolo ring system .
For instance, a typical synthesis might start with the reaction of an appropriate 3-amino-pyrazole with a trifluoromethyl-containing electrophile under acidic conditions to facilitate cyclization. Subsequent steps could involve functionalization to introduce the ethylpiperazine moiety via nucleophilic substitution or coupling reactions .
Molecular Structure Analysis
Structure and Data
The molecular formula for 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is C_{17}H_{20}F_{3}N_{5}. The structure consists of:
A pyrazolo[1,5-a]pyrimidine core,
A trifluoromethyl group at position 2,
A methyl group at position 5,
A phenyl group at position 3,
An ethylpiperazine substituent at position 7.
The presence of the trifluoromethyl group is notable as it can significantly enhance lipophilicity and biological activity .
Chemical Reactions Analysis
Reactions and Technical Details
The reactivity of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be explored through various chemical transformations typical for pyrazolo derivatives. These include:
Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions.
Condensation Reactions: The compound could react with aldehydes or ketones to form Schiff bases.
Functionalization: The ethylpiperazine moiety can be modified through alkylation or acylation reactions.
These reactions highlight the versatility of the compound in synthetic organic chemistry .
Mechanism of Action
Process and Data
The mechanism of action for compounds like 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Inhibition of Enzymatic Activity: Many pyrazolo derivatives act as inhibitors for enzymes involved in metabolic pathways.
Receptor Modulation: The compound could potentially modulate receptor activity due to its structural features that allow for binding to active sites.
Data from biological assays would be necessary to elucidate the precise mechanism and efficacy against specific targets .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:
Molecular Weight: Approximately 353.37 g/mol.
Solubility: Likely soluble in organic solvents due to its lipophilic nature.
Chemical properties may include stability under various pH conditions and reactivity towards nucleophiles or electrophiles due to the functional groups present .
Applications
Scientific Uses
The potential applications of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine span across several fields:
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
Biological Research: As a tool for studying enzyme inhibition or receptor interactions.
Fluorescent Probes: Due to its structural characteristics, it may also serve as a fluorescent probe in cellular imaging studies .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.